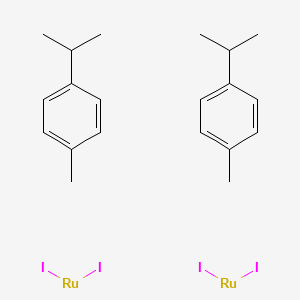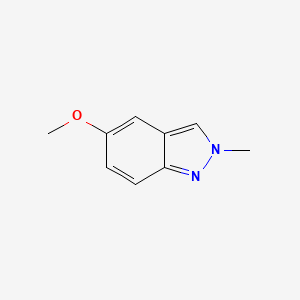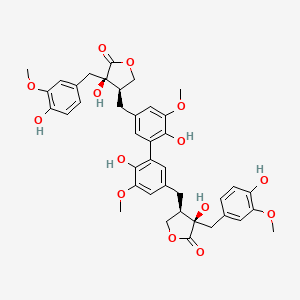
5-ヒドロキシ-2-メトキシピリジン
概要
説明
5-Hydroxy-2-methoxypyridine is an organic compound with the chemical formula C6H7NO2. It is a white to yellow crystalline powder that is soluble in water, alcohols, and acid solvents but insoluble in ketone and ether solvents . This compound is commonly used in the pharmaceutical field, particularly in the synthesis of antiviral and anti-tumor drugs . It also serves as an intermediate in organic synthesis reactions, making it valuable in the synthesis of complex organic compounds .
Synthetic Routes and Reaction Conditions:
Reaction of Pyridine and Methanol: Pyridine reacts with methanol to generate 2-methoxypyridine.
Hydroxylation: 2-Methoxypyridine is then reacted with sodium hydroxide or sodium bicarbonate to produce 5-Hydroxy-2-methoxypyridine.
Industrial Production Methods: The industrial production of 5-Hydroxy-2-methoxypyridine typically follows the same synthetic routes as mentioned above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 5-Hydroxy-2-methoxypyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: 5-Hydroxy-2-methoxypyridine is used as an intermediate in the synthesis of complex organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is utilized in the synthesis of antiviral and anti-tumor drugs. Its derivatives have shown potential in inhibiting various biological targets, making it a promising candidate for drug development.
Industry: In the industrial sector, 5-Hydroxy-2-methoxypyridine is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
作用機序
Target of Action
It is known that this compound is used as a starting reagent for the synthesis of other complex compounds .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 5-Hydroxy-2-methoxypyridine may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
It is known to participate in suzuki–miyaura coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds.
Result of Action
Its participation in suzuki–miyaura coupling reactions suggests that it plays a crucial role in the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds .
生化学分析
Biochemical Properties
5-Hydroxy-2-methoxypyridine interacts with various enzymes, proteins, and other biomolecules. It has been used as a ligand of a platinum complex, showing protein kinase inhibitory action at nanomolar levels . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
At the molecular level, 5-Hydroxy-2-methoxypyridine exerts its effects through various mechanisms. These include binding interactions with biomolecules and potential enzyme inhibition or activation
Metabolic Pathways
5-Hydroxy-2-methoxypyridine is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Hydroxy-2-methoxypyridine within cells and tissues involve various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions. Detailed information on these processes is not currently available .
Subcellular Localization
The subcellular localization of 5-Hydroxy-2-methoxypyridine and its effects on activity or function are complex and depend on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
類似化合物との比較
2-Methoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 5-position.
2-Hydroxypyridine: Similar to 5-Hydroxy-2-methoxypyridine but with the hydroxyl group at the 2-position.
3-Hydroxypyridine: Another similar compound with the hydroxyl group at the 3-position.
Uniqueness: 5-Hydroxy-2-methoxypyridine is unique due to the presence of both hydroxyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and organic synthesis.
特性
IUPAC Name |
6-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKDKVMHWPZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469560 | |
| Record name | 5-Hydroxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51834-97-0 | |
| Record name | 5-Hydroxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)









